molecular formula C11H10N2OS B12928798 3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 104369-37-1

3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12928798
CAS No.: 104369-37-1
M. Wt: 218.28 g/mol
InChI Key: CWGDZIIHXLGDFM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and materials science. With the molecular formula C11H10N2OS, this dihydropyrimidinone derivative is part of a broader class of compounds known for their diverse biological and physicochemical properties. In medicinal chemistry, this compound is structurally related to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, which is recognized for its wide range of pharmacological activities. The dihydropyrimidinone core is a privileged structure in drug discovery, and related analogs have been identified as potent and highly selective antagonists for the A2B adenosine receptor, a promising target for treating conditions like diabetes, asthma, and chronic obstructive pulmonary disease (COPD) . Furthermore, dihydropyrimidinones are well-documented to exhibit antimicrobial properties, with research demonstrating their efficacy against various gram-positive and gram-negative bacteria, as well as fungal species such as Candida albicans . The synthetic accessibility of this core via reactions such as the Biginelli condensation further enhances its utility as a versatile building block for generating novel chemical libraries . Beyond its biological potential, this compound falls into a chemical class that shows promise in industrial applications. Pyrimidine derivatives, in general, have been identified as effective, non-toxic corrosion inhibitors for carbon steel in acidic environments like hydrochloric acid . Key molecular properties such as molecular mass, electronegativity, and energy of the lowest unoccupied molecular orbital (LUMO) are critical determinants of their inhibition efficiency. Modern approaches utilizing machine learning models can predict the performance of such molecules, accelerating the development of new and effective corrosion inhibitors . This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

104369-37-1

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)

InChI Key

CWGDZIIHXLGDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CNC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of p-tolylisothiocyanate with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

The compound 3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a member of the pyrimidine family, which has garnered attention for its diverse applications in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Physical Properties

  • Molecular Weight : 218.27 g/mol
  • Melting Point : Data on melting point is limited; further experimental studies are needed.

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of 2-sulfanylidene-pyrimidinones exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study demonstrated that modifications to the methylphenyl group enhanced the compound's efficacy against resistant strains .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. A notable study reported that these compounds induce apoptosis in cancer cells through the modulation of cell cycle proteins .

Agricultural Chemistry

The compound has potential applications in agrochemicals:

  • Herbicidal Activity : Research has indicated that pyrimidine derivatives can act as effective herbicides. The structural characteristics of this compound suggest it may inhibit specific enzymatic pathways in plants, leading to growth inhibition .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Organic Photovoltaics : Studies have explored the use of sulfanylidene-pyrimidinones in organic solar cells due to their electronic properties, which can enhance charge transport and stability .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications significantly increased antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating promising potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly modulate electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Activity (IC₅₀/EC₅₀) Key References
3-(4-Methylphenyl)-2-sulfanylidene-... 4-MePh C₁₁H₁₀N₂OS 218.28 Not reported
3-(2-Methoxyphenyl)-2-thioxo-... (Compound 10) 2-OMePh C₁₁H₁₀N₂O₂S 234.27 Kinase inhibition (CK1-specific)
3-(4-Methoxyphenyl)-2-thioxo-... (Compound 11) 4-OMePh C₁₁H₁₀N₂O₂S 234.27 Kinase inhibition
3-(2,4-Dimethoxyphenyl)-2-thioxo-... 2,4-diOMePh C₁₂H₁₂N₂O₃S 264.30 Not reported
6-(4-Fluorophenyl)-2-sulfanylidene-... 4-FPh C₁₀H₈FN₂OS 223.24 Anti-inflammatory (IC₅₀: 11.6 μM)

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) at the para position (Compound 11) enhance solubility and polar interactions compared to the methyl group in the target compound .
  • Biological Activity : The 4-fluorophenyl analog demonstrates anti-inflammatory activity, suggesting that electron-withdrawing groups may enhance target engagement in specific pathways .
Modifications to the Thione Group

Replacement of the sulfanylidene group with other sulfur-containing moieties alters reactivity and metal coordination:

Compound Name Thione Modification Molecular Formula Key Properties
3-(4-Fluorophenyl)-2-(methylsulfanyl)-... 2-SMe C₁₁H₉FN₂OS Reduced hydrogen-bonding capacity; increased metabolic stability
6-Methyl-2-thioxo-... (Au(III) complex ligand) 2-S⁻ (metal-coordinating) C₅H₆N₂OS Forms stable Au(III) complexes with enhanced antimicrobial activity

Key Observations :

  • The thione group in the target compound enables metal coordination (e.g., Au(III)), which is critical for antimicrobial activity .

Comparative Yields :

  • Para-substituted analogs (e.g., 4-OMePh) generally yield higher (74–93%) than ortho-substituted derivatives due to reduced steric clash during cyclization .

Biological Activity

3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, also known as 6-(4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of aldehydes, thiourea, and β-ketoesters under acidic or basic conditions. Common solvents used include ethanol and methanol. The reaction yields can be optimized through various parameters such as temperature and pressure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thioxopyrimidines possess antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. For example, it has been reported to exhibit cytotoxic effects on various cancer cell lines without significant toxicity to normal cells. This selective activity suggests a potential role in cancer therapy .

The biological activities are believed to stem from the compound's ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to altered physiological responses. Notably, the inhibition of tyrosinase has been highlighted as a key mechanism for its anti-melanogenic effects .

Case Studies

Study Findings
Study on Antimicrobial ActivityShowed that derivatives inhibited bacterial growth effectively, particularly against E. coli and S. aureus .
Anticancer ResearchDemonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells .
Tyrosinase InhibitionIdentified as a potent inhibitor of mushroom tyrosinase, suggesting potential applications in hyperpigmentation treatments .

Research Findings

  • Antioxidant Properties : Compounds related to this compound have shown strong antioxidant activities in various assays, indicating their potential use in combating oxidative stress-related diseases .
  • Cytotoxicity Studies : In studies involving B16F10 murine melanoma cells, several analogs demonstrated low cytotoxicity at concentrations below 20 µM over 48 hours, suggesting a favorable safety profile for further therapeutic development .
  • Mechanistic Insights : The compound's ability to bind at the active site of tyrosinase was confirmed through kinetic studies using Lineweaver–Burk plots, emphasizing its potential as a therapeutic agent for skin disorders related to pigmentation .

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